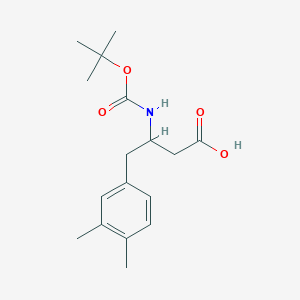

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid

Description

BenchChem offers high-quality 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-11-6-7-13(8-12(11)2)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |

InChI Key |

FXLQNAUJTCIMLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Integration of Boc-Protected β-Amino Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is relentless. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][] Among the various classes of peptidomimetics, those incorporating β-amino acids have garnered significant attention.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, application, and strategic importance of tert-butyloxycarbonyl (Boc)-protected β-amino acid building blocks. As a senior application scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to empower researchers in leveraging these versatile synthons for the rational design of next-generation therapeutics.

The β-Amino Acid Advantage: A Paradigm Shift in Peptide Design

Unlike their α-amino acid counterparts where the amino and carboxylic acid functional groups are attached to the same carbon atom, β-amino acids possess an additional carbon atom in their backbone.[4] This seemingly subtle structural alteration confers profound and advantageous properties upon the resulting peptides:

-

Enhanced Proteolytic Resistance: The modified backbone of β-peptides is not recognized by many endogenous proteases, leading to a significant increase in their metabolic stability and in vivo half-life.[3][4] This inherent resistance to enzymatic degradation is a critical attribute for the development of orally bioavailable peptide drugs.[1]

-

Unique Conformational Properties: The extended backbone of β-amino acids allows for the formation of novel and stable secondary structures, such as various helices and turns, that are not accessible to α-peptides.[5] This expanded conformational space provides a richer palette for designing molecules with precise three-dimensional arrangements of functional groups to interact with biological targets.[6]

-

Structural Diversity: For a given side chain, a β-amino acid can exist as four possible diastereoisomers due to the presence of two stereocenters (C2 and C3).[3][4] This stereochemical diversity, coupled with the potential for substitution at both the α and β positions, offers an expansive chemical space for molecular design and optimization.[3]

These unique characteristics make β-amino acids highly valuable building blocks for creating peptidomimetics with diverse biological activities, including antimicrobial agents, enzyme inhibitors, and receptor agonists and antagonists.[3][7]

The Cornerstone of Synthesis: The Role of the Boc Protecting Group

The successful synthesis of peptides and peptidomimetics hinges on the strategic use of protecting groups to prevent unwanted side reactions during chain assembly.[8][] The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for the amino terminus of amino acids.[8][10]

The Chemistry of Boc Protection

The introduction of the Boc group onto the amino function of a β-amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8][11] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[8]

Mechanism of Boc Protection:

Caption: General scheme for the Boc protection of a β-amino acid.

The Critical Deprotection Step

The removal of the Boc group is a crucial step in the iterative process of peptide synthesis.[8] This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8][12] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8][13]

Mechanism of Acid-Catalyzed Boc Deprotection:

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

The success of Boc-based solid-phase peptide synthesis (SPPS) relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[8][12]

Synthesis of Boc-Protected β-Amino Acid Building Blocks

The ability to access enantiomerically pure β-amino acids is of great utility in medicinal chemistry.[14] Several synthetic strategies have been developed to prepare these valuable building blocks.

Arndt-Eistert Homologation

A classical approach for the synthesis of β-amino acids involves the Arndt-Eistert homologation of α-amino acids. This method, while effective, often utilizes hazardous reagents like diazomethane.[15] Safer alternatives using TMS-diazomethane have been explored, but can be unreliable.[15]

Mannich and Ugi Reactions

More contemporary and versatile methods include the Mannich and Ugi multicomponent reactions.[16][17] The Mannich reaction, particularly its organocatalytic asymmetric variants, provides a direct route to β-amino acid derivatives.[18] The Ugi reaction offers a step-economical pathway to polyfunctionalized peptidomimetics.[17]

Michael Addition

The Michael addition of amines or their equivalents to α,β-unsaturated esters is another powerful strategy for synthesizing β-amino acids.[19][20] Chiral auxiliaries can be employed to achieve high diastereoselectivity.[19]

Illustrative Synthetic Workflow: Asymmetric Synthesis of a Boc-Protected β²-Amino Acid

Caption: A representative workflow for the asymmetric synthesis of Boc-protected β²-amino acids.[19][20]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected β-amino acids can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][7] The general SPPS cycle using Boc chemistry is as follows:

-

Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).[8]

-

Deprotection: The Boc group is removed from the resin-bound amino acid using TFA.[8]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).[12]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[8]

-

Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[8]

-

Cleavage: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF).[8]

SPPS Cycle with Boc-Protected β-Amino Acids:

Caption: The iterative cycle of solid-phase peptide synthesis using Boc chemistry.

Characterization and Quality Control

Rigorous characterization of Boc-protected β-amino acid building blocks and the resulting peptides is essential to ensure their identity, purity, and structural integrity. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the confirmation of the β-amino acid backbone, the presence of the Boc group, and stereochemical assignments.[21][22] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity and providing information on its purity. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample and can be used for purification. Chiral HPLC can determine the enantiomeric excess of the β-amino acid. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups, such as the carbamate of the Boc group and the carboxylic acid. |

Conclusion and Future Perspectives

Boc-protected β-amino acids are indispensable tools in modern drug discovery, enabling the synthesis of peptidomimetics with enhanced therapeutic potential.[3][7] Their ability to impart proteolytic resistance and introduce novel conformational constraints makes them highly valuable for addressing the limitations of traditional peptide-based drugs.[3][4] As our understanding of the structural biology of disease targets continues to grow, the rational design of β-peptides and other peptidomimetics will play an increasingly important role in the development of next-generation therapeutics. The continued development of novel and efficient synthetic methodologies for the preparation of a diverse array of Boc-protected β-amino acid building blocks will be a key enabler of future innovations in this exciting field.

References

-

Gellman, S. H., et al. (2003). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry. [Link]

-

Gante, J. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Gellman, S. H., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Gellman, S. H., et al. (2001). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

Gante, J. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

-

Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Gante, J. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

-

Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Banfi, L., et al. (2012). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. PMC. [Link]

- Google Patents. (2017). A novel method for synthesis of optically pure beta-amino alcohols.

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

Trauner, D., et al. (2007). Synthesis of Boc-protected bicycloproline. PMC. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Wiley Online Library. (2020). Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.

-

ResearchGate. (2022). Synthesis of Boc-Protected Amino acids. [Link]

-

Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

-

Bentham Science Publisher. (2012). Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantioenriched β3-Amino Acid Derivatives. [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. peptide.com [peptide.com]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 16. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 17. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurekaselect.com [eurekaselect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. derpharmachemica.com [derpharmachemica.com]

Properties of Boc-beta-homophenylalanine derivatives

An In-Depth Technical Guide to the Properties and Applications of Boc-beta-homophenylalanine Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Non-canonical Amino Acids

In the landscape of peptide chemistry and drug development, the exploration of non-canonical amino acids has unlocked new frontiers in molecular design. Among these, β-amino acids, and specifically β-homophenylalanine, represent a critical class of building blocks. When protected with a tert-butyloxycarbonyl (Boc) group, Boc-β-homophenylalanine derivatives become exceptionally versatile tools for synthesizing peptidomimetics with enhanced stability, predictable conformations, and novel biological activities.[1][2][]

This guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-β-homophenylalanine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structural implications of incorporating this unique residue into peptide scaffolds, offering researchers and drug development professionals a practical framework for leveraging its potential.

Core Structural Features and Their Implications

The fundamental value of Boc-β-homophenylalanine lies in the interplay between its three key structural components: the Boc protecting group, the β-amino acid backbone, and the phenyl side chain.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is an acid-labile protecting group essential for controlled peptide synthesis.[4][5] It effectively shields the amine terminus, preventing unwanted side reactions during the carboxyl activation and coupling steps.[4] Its primary advantage is its clean and straightforward removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which preserves most side-chain protecting groups used in orthogonal synthesis schemes.[5][6] This controlled reactivity is paramount for the stepwise construction of complex peptide sequences.[7]

-

The β-Amino Acid Backbone: The insertion of an additional carbon atom between the α-carbon and the carboxyl group distinguishes β-amino acids from their natural α-amino acid counterparts. This seemingly minor change has profound consequences:

-

Conformational Constraint: The extended backbone alters the torsional angles available to the peptide chain, promoting the formation of stable, well-defined secondary structures such as helices and turns.[8] This allows for the rational design of peptidomimetics that can mimic or disrupt specific protein-protein interactions.

-

Proteolytic Resistance: Natural proteases are highly specific for peptide bonds formed between α-amino acids. Peptides containing β-amino acid residues are significantly more resistant to enzymatic degradation, which enhances their in vivo half-life and bioavailability—a critical attribute for therapeutic candidates.

-

-

The Phenyl Side Chain: The phenyl group is a bulky, hydrophobic moiety that can engage in crucial molecular interactions, including hydrophobic and π-stacking interactions within receptor binding pockets.[9] The increased distance of the phenyl group from the peptide backbone in β-homophenylalanine can influence molecular recognition and binding affinity, offering a unique tool for structure-activity relationship (SAR) studies.[7]

Caption: Core components of Boc-β-homophenylalanine.

Synthesis and Chemical Handling

The preparation of Boc-β-homophenylalanine derivatives is a well-established multi-step process, typically starting from the corresponding α-amino acid, D- or L-phenylalanine.[10]

Caption: Generalized synthetic workflow for Boc-β-homophenylalanine.

A common synthetic route involves the reduction of the starting amino acid's carboxyl group, protection of the resulting amine, conversion to a nitrile, and subsequent hydrolysis to form the β-amino acid.[10] The choice of reagents like lithium aluminum hydride (LiAlH4) for reduction and di-tert-butyl dicarbonate (Boc₂O) for protection are standard, robust choices in organic synthesis.[10] The final product is typically purified by flash chromatography on silica gel.[10]

Physicochemical Properties: A Comparative Overview

The properties of Boc-β-homophenylalanine derivatives are well-documented, with slight variations between stereoisomers. These parameters are critical for experimental design, particularly for solubility and reaction condition selection.

| Property | Boc-L-β-homophenylalanine | Boc-D-β-homophenylalanine | References |

| CAS Number | 100564-78-1 | 101555-61-7 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ | [1][2] |

| Molecular Weight | 279.34 g/mol | 279.33 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | White powder | [1][11] |

| Melting Point | 101-107 °C | 73-79 °C | [] |

| Optical Activity | [α]²⁰/D −19.0±2° (c=1% in CH₂Cl₂) | Not consistently reported | |

| Purity | ≥98.0% (NMR/TLC) | ≥99% (HPLC) | [][11] |

| Solubility | Soluble in DCM, DMF, NMP | Slightly soluble in DMSO, Methanol | [9][12] |

| Storage | 2-8 °C, sealed in dry conditions | 0-8 °C, sealed in dry conditions | [1][][12] |

Applications in Peptide Synthesis and Drug Discovery

The unique structural and chemical properties of Boc-β-homophenylalanine derivatives make them invaluable in several areas of research and development.

Peptidomimetic and Foldamer Design

The incorporation of β-amino acids into peptide chains is a cornerstone of foldamer chemistry—the design of non-natural oligomers that adopt well-defined, predictable secondary structures. Boc-L-β-homophenylalanine and its D-enantiomer can be used to create stable helical or turn structures that mimic the bioactive conformations of natural peptides.[8] This is critical for applications where a specific three-dimensional arrangement is necessary for biological activity, such as inhibiting protein-protein interactions.[13]

Development of Novel Therapeutics

Boc-β-homophenylalanine derivatives serve as key building blocks in the synthesis of therapeutic agents.[2][14] Their inclusion can lead to improved efficacy, selectivity, and pharmacokinetic profiles.[2] Notable examples include:

-

Enzyme Inhibitors: Boc-D-β-homophenylalanine has been used to prepare inhibitors of phosphodiesterases (PDEs), such as PDE4 and PDE5, which are targets for treating conditions like COPD, asthma, and erectile dysfunction.[10] It is also used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes management.[12]

-

Opioid Receptor Ligands: Analogs of endogenous opioid peptides, such as endomorphins, have been synthesized using β-homo-amino acids to explore structure-activity relationships and enhance receptor binding affinity and selectivity.[12]

Structure-Activity Relationship (SAR) Studies

The ability to precisely place a β-homophenylalanine residue within a peptide sequence allows medicinal chemists to systematically probe the requirements for biological activity.[7] By replacing a natural phenylalanine with its β-homolog (in either L- or D-configuration), researchers can assess the impact of backbone spacing and side-chain orientation on receptor binding and functional activity, thereby guiding the optimization of lead compounds.[]

Key Experimental Protocols

The following protocols are provided as a self-validating framework for common manipulations involving Boc-β-homophenylalanine derivatives in solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Group Deprotection

This procedure describes the removal of the N-terminal Boc group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Reaction: Gently agitate the mixture at room temperature for 30 minutes. The causality here is that TFA is a strong enough acid to cleave the acid-labile Boc group without affecting more robust, benzyl-based side-chain protecting groups.[5]

-

Washing: Drain the TFA solution and wash the resin extensively with DCM (3x), followed by isopropanol (1x), and again with DCM (3x) to remove residual acid and cleaved tert-butyl cations.

-

Neutralization: Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes. This step is critical to convert the newly exposed N-terminal amine from its TFA salt to the free amine, which is necessary for the subsequent coupling reaction.[5]

-

Final Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for the next coupling cycle.

Protocol 2: Peptide Coupling

This protocol details the coupling of a Boc-β-homophenylalanine derivative to a deprotected, resin-bound amine.

-

Activation: In a separate vessel, dissolve Boc-β-homophenylalanine (3.0 eq) and a coupling agent like HBTU (2.9 eq) in N,N-dimethylformamide (DMF). Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 5 minutes. The choice of HBTU/DIEA is based on its efficiency in forming an activated ester intermediate, which rapidly reacts with the free amine on the resin, minimizing side reactions like racemization.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin from Protocol 1.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates that all primary amines have been acylated. This serves as an in-process control for reaction fidelity.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The resin is now ready for the next deprotection step.

Caption: The core workflow of a solid-phase peptide synthesis cycle.

Conclusion and Future Outlook

Boc-β-homophenylalanine derivatives are more than just protected amino acids; they are strategic tools for molecular engineering. Their ability to impart proteolytic resistance and induce specific, stable conformations makes them indispensable for the development of next-generation peptide-based therapeutics and advanced biomaterials.[1][] As our understanding of structure-function relationships deepens, the rational incorporation of these and other non-canonical building blocks will continue to drive innovation, enabling the design of molecules with precisely tailored properties to meet complex biological challenges.

References

-

How is BOC-D-BETA-HOMOPHENYLALANINE prepared and used in applications?. Autechstir. [Link]

-

The Role of Boc-L-Homophenylalanine in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Center for Biotechnology Information. [Link]

-

Cas 101555-61-7, BOC-D-BETA-HOMOPHENYLALANINE. LookChem. [Link]

-

Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]

-

Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. [Link]

-

Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed. [Link]

-

Boc-Phe-OH [13734-34-4]. AAPPTec. [Link]

-

Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Page loading... [wap.guidechem.com]

- 11. file.leyan.com [file.leyan.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptidomimetic Drug Discovery: A Technical Guide

Foreword: Beyond Nature's Alphabet

In the quest for novel therapeutics, the inherent limitations of natural peptides—namely their susceptibility to proteolytic degradation, poor oral bioavailability, and conformational flexibility—have historically hindered their translation into effective drugs.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1] At the heart of modern peptidomimetic research lies the strategic use of non-proteinogenic amino acids (npAAs), a vast and diverse chemical toolbox that extends beyond the 20 canonical amino acids encoded by the genetic code.[3][4] This guide provides an in-depth exploration of the core principles and practical methodologies for leveraging npAAs in the design and synthesis of next-generation peptide-based therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug development endeavors.

The Rationale for Non-Proteinogenic Amino Acids: Engineering Enhanced "Drug-Like" Properties

The fundamental advantage of incorporating npAAs into peptide sequences is the ability to systematically modulate their physicochemical and biological properties.[5] This strategic substitution can lead to significant improvements in stability, potency, and bioavailability, transforming a promising peptide lead into a viable drug candidate.[6]

Overcoming Proteolytic Instability

A primary challenge for peptide therapeutics is their rapid degradation by proteases in the body.[7][8] The introduction of npAAs can sterically hinder the recognition and cleavage of peptide bonds by these enzymes.[9]

Key Strategies:

-

D-Amino Acid Substitution: Replacing a natural L-amino acid with its D-enantiomer at a known cleavage site can render the peptide resistant to proteolysis.[8]

-

N-Methylation: The addition of a methyl group to the backbone amide nitrogen can disrupt the hydrogen bonding patterns recognized by proteases and also introduce conformational constraints.[10]

-

Sterically Hindered Side Chains: Incorporating npAAs with bulky or unusual side chains, such as α,α-disubstituted amino acids, can physically block protease access.[11]

Enhancing Bioavailability and Cell Permeability

The journey of a drug from administration to its target is fraught with barriers, including absorption from the gut and passage through cell membranes. Many peptides exhibit poor oral bioavailability and limited cell penetration.[1][2]

Causality in Action:

By strategically incorporating npAAs, we can fine-tune the lipophilicity and hydrogen bonding capacity of a peptide. For instance, replacing a polar side chain with a non-polar, cyclic npAA can enhance membrane permeability. Furthermore, certain npAAs can promote specific secondary structures, such as helices or turns, which can facilitate passive diffusion across membranes.[12]

Constraining Conformation for Improved Potency and Selectivity

The biological activity of a peptide is intimately linked to its three-dimensional structure. Natural peptides often exist as a dynamic ensemble of conformations, and only a subset of these may be active. This conformational flexibility can lead to an entropic penalty upon binding to a target receptor.[10]

The Power of Rigidity:

The incorporation of conformationally constrained npAAs, such as those with cyclized side chains or backbone modifications, can pre-organize the peptide into its bioactive conformation.[13][14] This "conformational locking" can lead to a significant increase in binding affinity (potency) and selectivity for the intended target, as off-target interactions are minimized.[15]

A Universe of Building Blocks: Classification of Non-Proteinogenic Amino Acids

The diversity of npAAs available for peptidomimetic design is vast and continues to expand through both natural product discovery and chemical synthesis.[6][16] A functional classification helps in the rational selection of these building blocks.

Caption: Classification of common non-proteinogenic amino acids.

Synthetic Methodologies: Incorporating npAAs into Peptide Chains

The gold standard for synthesizing peptides containing npAAs is Solid-Phase Peptide Synthesis (SPPS).[17][18] This methodology allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying purification at each step.[18]

The Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS cycle for incorporating both proteinogenic and non-proteinogenic amino acids is a repetitive process.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Fmoc-Based SPPS of a Peptide Containing a Non-Proteinogenic Amino Acid

This protocol outlines the manual synthesis of a model tripeptide (Ac-Phe-Aib-Ala-NH2), where Aib (α-aminoisobutyric acid) is the npAA.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ala-OH, Fmoc-Aib-OH, Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Ala-OH):

-

Pre-activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-Aib-OH):

-

Repeat step 2 using Fmoc-Aib-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling (Fmoc-Phe-OH):

-

Repeat step 2 using Fmoc-Phe-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

N-terminal Acetylation:

-

Treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Self-Validation: Each step of the synthesis is followed by thorough washing to remove excess reagents and byproducts, ensuring the integrity of the growing peptide chain.[18] The final purification and characterization steps provide a definitive validation of the synthesized peptidomimetic.

Characterization and Analysis: Validating the Impact of npAA Incorporation

Once synthesized, the peptidomimetic must be rigorously characterized to assess the impact of the npAA incorporation.

Proteolytic Stability Assay

Objective: To compare the stability of the npAA-containing peptide to its natural counterpart in the presence of proteases.

Protocol:

-

Prepare solutions of the npAA-peptide and the corresponding natural peptide in a suitable buffer (e.g., PBS).

-

Add a protease solution (e.g., trypsin, chymotrypsin, or human serum) to each peptide solution.

-

Incubate the mixtures at 37°C.

-

At various time points, quench the reaction by adding an acid (e.g., TFA).

-

Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Calculate the half-life of each peptide.

Data Presentation:

| Peptide | Half-life in Human Serum (hours) |

| Natural Peptide (Phe-Gly-Ala) | < 1 |

| npAA-Peptidomimetic (Phe-Aib-Ala) | > 24 |

Note: The above data is illustrative.

Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Experimental Insight: By comparing the CD spectra of the natural peptide and the peptidomimetic, one can determine if the npAA has induced a specific conformation, such as an α-helix or a β-turn. For example, a strong negative band around 222 nm is characteristic of α-helical content.[13]

Case Study: Semaglutide - A Blockbuster Drug Enabled by npAAs

A compelling example of the successful application of npAAs in drug development is semaglutide, a GLP-1 receptor agonist used for the treatment of type 2 diabetes and obesity.[19][20] The native GLP-1 peptide has a very short half-life in the body due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[20]

The Key Innovation:

In the development of semaglutide, a critical alanine residue was replaced with the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[19] This single substitution rendered the peptide resistant to DPP-4 cleavage, dramatically extending its half-life and allowing for once-weekly administration.[20]

Future Directions and Conclusion

The field of peptidomimetic research is continually evolving, with the development of novel npAAs and innovative synthetic methodologies.[][22] The use of cell-free protein synthesis systems and advances in ribosomal synthesis are opening new avenues for the high-throughput screening of large peptidomimetic libraries.[23]

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1295-1311. [Link]

-

Katritzky, A. R., et al. (2009). Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology, 13(3), 255-263. [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1295-1311. [Link]

-

Jewett Lab. (2022). Cell-free Biosynthesis of Peptidomimetics. ChemRxiv. [Link]

-

Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform? Foodcom S.A.. [Link]

-

Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

-

Grokipedia. (n.d.). Non-proteinogenic amino acids. Grokipedia. [Link]

-

Yuan, Z., et al. (2020). Selected examples of non-proteinogenic amino acids (NPAAs) as drugs (a), biotechnological tools (b) and catalysts (c). ResearchGate. [Link]

-

Asimov Press. (n.d.). Toxic Proteins for Drug Discovery. Asimov Press. [Link]

-

Al-Hunaidi, E., & Talele, T. T. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(9), 2686. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]

-

Pedersen, D. S., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Chemistry – A European Journal, 22(38), 13479-13484. [Link]

-

Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5270. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Gomes, P. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]

-

Al-Hunaidi, E., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]

-

De Luca, S. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 3123-3140. [Link]

-

Altiti, A. S., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Nakashima, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

-

Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2023). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

-

Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 929. [Link]

-

Albericio, F., & Giraud, M. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8098-8114. [Link]

-

Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

Sources

- 1. Using the ribosome to synthesize peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids [mdpi.com]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis | Custom Peptide Modification [new.biosyn.com]

- 13. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. bachem.com [bachem.com]

- 19. grokipedia.com [grokipedia.com]

- 20. Toxic Proteins for Drug Discovery [press.asimov.com]

- 22. mdpi.com [mdpi.com]

- 23. jewettlab.org [jewettlab.org]

Molecular weight and solubility of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid

[1]

Molecular Identity & Physicochemical Core

This compound belongs to the class of Boc-protected

Structural Specifications

-

IUPAC Name: 3-{[(tert-butoxy)carbonyl]amino}-4-(3,4-dimethylphenyl)butanoic acid[1][2]

-

Common Identifier: Boc-

-homo-3,4-dimethyl-Phe-OHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Chemical Formula:

-

Chirality: Typically supplied as the (S)- or (R)-enantiomer depending on the synthetic target.[1] The data below applies to both enantiomers and the racemate.

Mass Spectrometry Data

| Parameter | Value | Technical Note |

| Molar Mass (MW) | 307.39 g/mol | Average mass for stoichiometry calculations.[1] |

| Monoisotopic Mass | 307.1784 Da | Use for high-resolution MS identification ( |

| Elemental Composition | C (66.43%), H (8.20%), N (4.56%), O (20.82%) | High carbon content indicates significant lipophilicity. |

Structural Visualization

The following diagram illustrates the connectivity, highlighting the acid-labile Boc protecting group and the lipophilic dimethylphenyl tail.

Figure 1: Structural connectivity of the target molecule.[1] The Boc group protects the amine, while the carboxylic acid remains free for coupling.

Solubility Profile & Solvent Compatibility

Understanding the solubility landscape is critical for assay preparation and synthetic coupling. The molecule exhibits amphiphilic but predominantly lipophilic behavior due to the bulky Boc group and the dimethyl-substituted aromatic ring.[1]

Theoretical Solubility Matrix

Based on the Structure-Property Relationship (SPR) of homologous Boc-

| Solvent Class | Solubility Prediction | Operational Context |

| Polar Aprotic | High (>100 mg/mL) | DMF, DMSO, NMP. Preferred solvents for peptide coupling and stock solutions.[1] |

| Chlorinated | High (>50 mg/mL) | DCM (Dichloromethane), Chloroform. Standard solvent for synthesis and purification. |

| Alcohols | Moderate-High | Methanol, Ethanol. Good for transfers; avoid if esterification is a risk during prolonged storage.[1] |

| Ethers/Esters | Moderate | Ethyl Acetate, THF. Useful for workup and extraction. |

| Aqueous (Neutral) | Insoluble | Hydrophobic side chain prevents dissolution in water at pH 7. |

| Aqueous (Basic) | Soluble | Soluble in 5% |

| Hydrocarbons | Insoluble | Hexanes, Heptane. Used to precipitate the product.[3] |

Critical Stability Warning

-

Acid Sensitivity: The Boc group is highly acid-labile .[1] Do not dissolve in acidic buffers (e.g., 5% acetic acid) or use TFA/HCl unless deprotection is intended.

-

Base Stability: The compound is stable in mild base (e.g., for dissolution in aqueous assays), but prolonged exposure to strong base (NaOH > 1M) may cause racemization at the

-carbon.

Experimental Protocols

As an application scientist, relying solely on literature values is insufficient for critical GLP studies. Use the following self-validating protocols.

Protocol: Stock Solution Preparation (100 mM)

This protocol ensures a stable, precipitation-free stock for biological assays.

Reagents:

-

Compound: 30.74 mg[1]

-

Solvent: DMSO (Anhydrous, HPLC Grade)

Workflow:

-

Weigh 30.74 mg of the solid into a generic glass vial (avoid polystyrene).

-

Add 500 µL of DMSO. Vortex for 30 seconds.

-

Checkpoint: Solution should be clear. If turbid, sonicate for 2 minutes at <30°C.

-

-

Add remaining DMSO to a final volume of 1.0 mL .

-

Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months.

Protocol: Saturation Shake-Flask Solubility Determination

Use this method if exact solubility data in a specific proprietary buffer is required.[1]

Figure 2: Standard operating procedure for determining thermodynamic solubility.[1]

Step-by-Step:

-

Preparation: Add excess solid (~10 mg) to 0.5 mL of the target buffer.

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a PVDF/PTFE syringe filter (do not use nylon, which binds aromatics).

-

Quantification: Inject the filtrate into HPLC.

-

Calibration: Use a standard curve prepared from the DMSO stock (Protocol 3.1) diluted into acetonitrile/water.

-

Calculation:

.

-

Synthetic Application Context

This molecule is primarily used to introduce steric bulk and lipophilicity into peptide backbones, often to improve metabolic stability (protease resistance) or enhance membrane permeability .

-

Coupling Reagents: Compatible with standard reagents (HATU, DIC/HOBt).

-

Deprotection:

-

Boc Removal: 50% TFA in DCM (30 min, RT) or 4M HCl in Dioxane.

-

Note: The dimethylphenyl group is electron-rich; adding a scavenger (e.g., triisopropylsilane) during deprotection is recommended to prevent carbocation alkylation of the aromatic ring.

-

References

Boc-Protected Chiral Intermediates: A Technical Guide to Synthesis, Stability, and Deprotection in Pharmaceutical Development

Executive Summary

In the landscape of pharmaceutical synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone for protecting amine functionalities, particularly in the generation of chiral intermediates.[1] Its value lies not just in its chemical stability, but in its unique physicochemical properties: Boc-protected intermediates often exhibit superior crystallinity compared to their Fmoc or Cbz counterparts, facilitating non-chromatographic purification (crystallization) which is vital for maintaining high enantiomeric excess (ee) at industrial scales.

This guide addresses the technical nuances of handling Boc-protected chiral intermediates, moving beyond basic textbook definitions to cover process-critical decision-making: scavenger selection during deprotection, racemization control, and scale-up compatible protocols.

Strategic Utility in Drug Development

Orthogonality and Compatibility

The Boc group is acid-labile, making it orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn). This orthogonality is critical in the synthesis of complex peptidomimetics and alkaloids where multiple amine sites must be differentiated.

| Protecting Group | Cleavage Condition | Stability | Primary Utility |

| Boc | Acid (TFA, HCl) | Stable to Bases, Nucleophiles, | Solid-phase synthesis, crystallizable intermediates.[] |

| Fmoc | Base (Piperidine) | Stable to Acid | Acid-sensitive substrates.[3] |

| Cbz (Z) | Stable to Acid/Base (moderate) | Late-stage protection, orthogonal to Boc/Fmoc. |

The "Crystallinity Advantage"

A frequently overlooked advantage of Boc-protected amino acids and chiral amines is their tendency to form crystalline solids. Unlike Z- or Fmoc-derivatives, which often result in oils or amorphous foams, Boc-intermediates often crystallize readily from non-polar solvents (e.g., Hexane/EtOAc).

-

Impact: This allows for optical enrichment via recrystallization, upgrading the ee of a chiral intermediate from 95% to >99% without expensive chiral chromatography.

Synthesis and Protection Protocols

While Boc-Chloride (Boc-Cl) exists, it is toxic, unstable, and rarely used in modern processing. The industry standard is Di-tert-butyl dicarbonate (

Mechanism and Racemization Risk

The reaction of an amine with

Visualization: Protection Decision Framework

Figure 1: Decision matrix for selecting the optimal Boc-protection methodology based on substrate solubility and steric hindrance.

Protocol 1: Schotten-Baumann (Standard for Amino Acids)

Context: Ideal for zwitterionic amino acids.

-

Dissolution: Dissolve amino acid (1.0 equiv) in 1N NaOH (1.1 equiv) and THF (1:1 v/v).

-

Addition: Cool to 0°C. Add

(1.1–1.2 equiv) slowly (exothermic). -

Reaction: Warm to RT. Monitor pH; maintain pH > 9 using additional NaOH if necessary (crucial for reaction kinetics).

-

Workup: Wash with

(removes excess

Protocol 2: Anhydrous Protection (For Sensitive Amines)

Context: For amines sensitive to water or requiring non-aqueous conditions.

-

Setup: Dissolve amine (1.0 equiv) in DCM.[4] Add

(1.5 equiv).[7] -

Reaction: Add

(1.1 equiv).[7] Stir at RT for 2–4 h.[4] -

Note: If the amine is hindered, add catalytic DMAP (0.1 equiv). Warning: DMAP can cause side reactions with alcohols (O-Boc formation); use caution if hydroxyl groups are present.

Deprotection and Scavenging Strategies

The removal of the Boc group releases the tert-butyl cation (

The Scavenging Mechanism

The reaction is driven by entropy (release of

Figure 2: Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers in preventing alkylation side reactions.

Scavenger Selection Guide

Select the scavenger cocktail based on the sensitive residues present in your molecule.

| Sensitive Residue | Risk | Recommended Scavenger | Cocktail Composition (v/v) |

| None | Polymerization of isobutylene | Water or None | TFA/DCM (1:1) |

| Methionine (Met) | S-alkylation | Thioanisole / EDT | TFA/Thioanisole/EDT/Anisole (90:5:3:2) |

| Tryptophan (Trp) | Indole alkylation | Water + Triethylsilane (TES) | TFA/Phenol/Water/TES (88:5:5:2) |

| Cysteine (Cys) | S-alkylation | Ethanedithiol (EDT) | TFA/EDT (95:5) |

| Tyrosine (Tyr) | Ring alkylation | Phenol / Water | TFA/Phenol/Water (95:2.5:2.5) |

Protocol 3: Standard TFA Deprotection (Lab Scale)

-

Preparation: Dissolve Boc-intermediate in DCM (concentration ~0.1 M).

-

Acidification: Add TFA (equal volume to DCM). Note: Add scavengers here if needed.

-

Reaction: Stir at RT for 30–60 min. Monitor by TLC/LCMS (disappearance of starting material).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or ether to remove residual TFA.

-

Isolation: Precipitate the amine salt by adding cold diethyl ether. Filter and dry.[4]

Protocol 4: HCl/Dioxane (Scale-Up Preferred)

Why: Avoids expensive/corrosive TFA; generates defined HCl salts directly.

-

Reaction: Dissolve substrate in 1,4-dioxane. Add 4M HCl in dioxane (5–10 equiv).

-

Stir: Stir at RT. The product (Amine-HCl) often precipitates directly from the solution.

-

Workup: Filter the solid.[3] Wash with dry ether. This method is highly preferred for GMP manufacturing due to ease of handling.

Troubleshooting and Quality Control

"The Missing Product" (Volatility)

Small chiral amines (e.g., amino-butane derivatives) are often volatile.

-

Issue: After deprotection, the free amine is lost during rotary evaporation.

-

Solution: Isolate as the HCl or TFA salt immediately. Do not free-base and evaporate unless the molecular weight is >150 g/mol .

Racemization Check

While Boc removal is safe, verify the ee of the final product using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

-

Warning Sign: If you observe a drop in ee, check the protection step (was heat used?) or the previous coupling step . Acidic deprotection does not racemize standard chiral centers (alpha-carbons).

Incomplete Deprotection

-

Cause: Steric bulk (e.g., N-methyl amino acids or adjacent tertiary centers).

-

Fix: Use neat TFA (no DCM) or increase temperature to 35°C. For extremely stubborn cases, use TMSOTf/2,6-lutidine , which cleaves Boc via a silyl-carbamate intermediate.

References

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004. Link

-

Lundt, B. F., et al. "Selective Removal of Protecting Groups in Peptide Synthesis." International Journal of Peptide and Protein Research, 1978. (Foundational scavenger work). Link

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link

-

Sigma-Aldrich. "Boc-Protected Amino Acids: Properties and Handling." Technical Bulletin. Link

-

BenchChem. "Scavengers for Boc deprotection to prevent side reactions." Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Resin Cleavage Protocol [sigmaaldrich.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Literature review on 3,4-dimethylphenyl substituted beta-amino acids

Synthesis, Structural Properties, and Pharmacological Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-3-(3,4-dimethylphenyl)propanoic acid , a specific

This document is designed for medicinal chemists and process scientists. It details the Rodionov synthesis pathway for scalability, enzymatic resolution for enantiopurity, and the structure-activity relationship (SAR) implications of the dimethyl substitution in drug design.[1]

Chemical Architecture & Properties[1][2][3][4]

The core scaffold is a

| Property | Specification | Mechanistic Implication |

| IUPAC Name | 3-Amino-3-(3,4-dimethylphenyl)propanoic acid | Core identity for regulatory filing.[1] |

| Molecular Formula | - | |

| Molecular Weight | 193.24 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| Est. LogP | ~2.1 - 2.4 | Higher than |

| Electronic Effect | Electron Donating (+I effect of Methyls) | Increases electron density on the phenyl ring, potentially strengthening |

| Steric Bulk | Moderate (Para/Meta substitution) | The 3,4-substitution pattern avoids the steric clash often seen with ortho substituents, allowing better fit in flat hydrophobic pockets.[1] |

Synthetic Methodologies

Two primary protocols are detailed below: the Rodionov Reaction for rapid, scalable access to the racemic scaffold, and Enzymatic Resolution to isolate the bioactive (S)-enantiomer.[1][2]

Protocol A: The Rodionov Condensation (Scalable/Racemic)

Rationale: The Rodionov reaction is the most atom-economical route for generating

Reagents:

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in Ethanol (5 mL/mmol).

-

Activation: Add ammonium acetate (2.0 eq). The excess ammonia drives the imine formation equilibrium.

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. -

Workup: Cool the solution to room temperature. The product often precipitates as a zwitterion.

-

Filtration: Filter the white precipitate.[1] Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.[1]

-

Recrystallization: Purify using Ethanol/Water (1:1) to obtain the racemic

-amino acid.[1][2]

Protocol B: Enzymatic Resolution (Enantioselective)

Rationale: Most biological targets (e.g., integrins, DPP-4) require the (S)-enantiomer.[1] Lipase-catalyzed hydrolysis is preferred over chemical resolution for its mild conditions.[1]

Workflow:

-

Esterification: Convert the racemic acid from Protocol A to its ethyl ester using

in Ethanol. -

Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with Lipase PS (from Burkholderia cepacia) .[1]

-

Incubation: Stir at

. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[1] -

Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous layer to pH 2.0 and extract the pure (S)-3-amino-3-(3,4-dimethylphenyl)propanoic acid .[1]

Visualizing the Synthesis & SAR Logic

The following diagram illustrates the retrosynthetic logic and the flow from raw materials to the resolved enantiomer.

Figure 1: Synthetic pathway from 3,4-dimethylbenzaldehyde to the enantiopure beta-amino acid via Rodionov condensation and enzymatic resolution.[1][9][10]

Pharmacological Applications & SAR

The 3,4-dimethylphenyl moiety is not merely a structural spacer; it actively modulates the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule.[1]

A. Peptidomimetics and Foldamers

-amino acids are critical in the design of foldamers —synthetic oligomers that adopt stable secondary structures (helices/sheets) resistant to proteases.[1]-

Role of 3,4-Dimethyl: The methyl groups increase the hydrophobic surface area. When incorporated into a

-peptide helix, these groups can stabilize the hydrophobic core or improve interaction with lipid bilayers, potentially enhancing cell permeability.[1]

B. DPP-4 Inhibition (Diabetes)

Sitagliptin, a blockbuster diabetes drug, contains a

-

Hypothesis: Replacing the electron-withdrawing trifluorophenyl with the electron-donating 3,4-dimethylphenyl changes the electrostatic potential of the aromatic ring.

-

Application: This analog may bind differently to the S1 hydrophobic pocket of the DPP-4 enzyme, potentially altering selectivity against related peptidases (e.g., DPP-8/9).[1]

C. Neuropathic Pain (Gabapentinoids)

-amino acids are structural isomers of-

Mechanism: Binding to the

subunit of voltage-gated calcium channels.[1] -

Advantage: The lipophilic 3,4-dimethyl substitution may facilitate transport across the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1), provided the carboxyl/amino geometry mimics the endogenous substrate.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (

-

Aromatic Region:

6.9–7.2 ppm (m, 3H).[1] The 3,4-substitution pattern results in a specific splitting pattern (typically a doublet, doublet of doublets, and singlet).[1] -

-CH:

-

-CH2:

-

Methyl Groups:

2.1–2.3 ppm (s, 6H).[1] Two distinct or overlapping singlets depending on solvent resolution.[1]

2. HPLC (Chiral):

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).[1]

-

Mobile Phase: MeOH/Acetonitrile with acidic buffer (Perchloric acid or TFA).[1]

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).[1]

References

-

Rodionov Synthesis of

-Amino Acids: -

Enzymatic Resolution

-

Pharmacological Relevance (DPP-4 & Peptidomimetics)

-

Steer, D. L., et al. "

-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 2002.

-

-

Starting Material Data

-

Structural Analog (2,4-isomer)

Sources

- 1. Eluxadoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dimethylbenzaldehyde | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pleiades.online [pleiades.online]

- 5. 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid [benchchem.com]

- 6. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eluxadoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 3-[(3,4-Dimethylphenyl)amino]propanoic acid | C11H15NO2 | CID 17244973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. wiley.com [wiley.com]

- 13. mmsl.cz [mmsl.cz]

Methodological & Application

Application Note: Coupling Conditions for 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid

[1]

Introduction & Molecule Analysis[2]

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid is a chiral

Structural Challenges

-

-Backbone Kinetics: The carboxyl group is separated from the

-

Steric Hindrance (Elongation): The amino group is located at position 3 (

), adjacent to the bulky 3,4-dimethylbenzyl side chain at position 4 ( -

Hydrophobicity: The 3,4-dimethylphenyl group is highly lipophilic, increasing the risk of peptide aggregation in polar solvents like DMF.

-

Electronic Activation: The electron-rich dimethylphenyl ring is susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage if proper scavengers are not used.

Materials & Reagents

| Component | Specification | Purpose |

| Solvent A | NMP (N-Methyl-2-pyrrolidone) | Preferred over DMF for hydrophobic residues to reduce aggregation. |

| Solvent B | DCM (Dichloromethane) | Used for resin swelling and Boc deprotection steps. |

| Activator | HATU or HOAt | "Gold standard" for hindered couplings; faster kinetics than HBTU. |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base for activation. |

| Deprotection | 50% TFA in DCM | Removal of Boc group. |

| Scavenger | p-Cresol (or Anisole) | Critical: Protects the electron-rich dimethylphenyl ring during HF cleavage. |

Coupling Protocol (Attachment to Resin/Peptide)

This section details how to couple 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid to the growing peptide chain.

A. Resin Preparation[3][4][5]

-

Recommended Resin: MBHA (for amides) or PAM (for acids).

-

Swelling: Swell resin in DCM for 30 minutes, then wash 3x with NMP to exchange solvent.

B. Activation Strategy

Due to the

Reagent Stoichiometry (per amine equivalent on resin):

-

Amino Acid: 3.0 – 4.0 eq

-

HATU: 2.9 – 3.9 eq (Always slightly less than the AA to prevent capping with tetramethylguanidinium)

-

DIEA: 6.0 – 8.0 eq

C. Step-by-Step Procedure

-

Dissolution: Dissolve the Boc-amino acid and HATU in the minimum volume of NMP . (Avoid DMF if possible to maximize solubility of the hydrophobic side chain).

-

Activation: Add DIEA to the solution. Shake/vortex for 1–2 minutes . The solution should turn yellow.

-

Coupling: Add the activated mixture to the resin-bound peptide.

-

Reaction Time: Shake at room temperature for 2 hours .

-

Note: Standard

-amino acids take 30-60 mins;

-

-

Monitoring: Perform a Kaiser Test (if coupling to a primary amine).

-

Blue beads: Incomplete coupling

Proceed to Double Coupling . -

Colorless beads: Complete coupling.

-

-

Double Coupling (Recommended): If the sequence is hydrophobic or the resin loading is high (>0.5 mmol/g), drain and repeat steps 1-4 with fresh reagents for 1 hour.

Chain Elongation (The "Next" Step)

CRITICAL WARNING: The most difficult step is not coupling this amino acid, but coupling the next amino acid onto the N-terminus of the 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid residue.

-

Reason: The amino group is sterically crowded by the adjacent dimethylbenzyl group.

-

Protocol Modification:

-

Deprotection: Remove Boc (50% TFA/DCM, 2 x 5 min). Wash thoroughly with DCM then NMP.

-

Neutralization: 10% DIEA in NMP (2 x 2 min). Do not skip.

-

Next Coupling: Use HATU/HOAt with Double Coupling (2 x 2 hours) or DIC/Oxyma (overnight) for the incoming amino acid.

-

Monitoring: The Kaiser test may be faint due to sterics. Use the Chloranil Test or TNBS Test for secondary/hindered amines if the Kaiser result is ambiguous.

-

Cleavage & Isolation

The electron-rich 3,4-dimethylphenyl ring acts as a "trap" for carbocations generated during cleavage. You must use scavengers.

HF Cleavage Cocktail (Boc-SPPS)

-

Standard: Anhydrous HF (90%) / p-Cresol (10%).

-

Alternative (Low-High HF): If the peptide contains sensitive residues (Met, Trp), use a Low-High HF procedure.

-

Temperature: 0°C for 60 minutes.

-

Workup: Precipitate in cold diethyl ether. The p-cresol prevents the alkylation of the dimethylphenyl ring by tert-butyl cations.

Process Workflow Diagram

The following diagram illustrates the decision logic for the coupling cycle, emphasizing the checkpoints for this specific hindered residue.

Caption: Optimized coupling workflow for hindered

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregation. | Switch solvent to NMP . Increase temperature to 50°C (microwave assisted, max 25W). Use HOAt additive. |

| Low Yield of Next Residue | Steric bulk of the | Use Symetric Anhydride activation (DIC/AA 1:2) or HATU double coupling for the incoming amino acid. |

| Impurity: Alkylated Product | Scavenger failure during cleavage. | Ensure 10% p-Cresol is present in the HF cleavage mix. Avoid "neat" TFA cleavage without scavengers if using Fmoc protocols. |

| Gelatinous Resin | Aggregation of hydrophobic segments. | Add 1% DBU or use "Magic Mixture" (DCM/DMF/NMP/1% Triton X). |

References

-

Albericio, F., et al. (2001). "Coupling reagents and solvents for the synthesis of difficult peptides."[1][2][3] Methods in Enzymology, 289, 3-12. Link

-

Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

-

Merrifield, B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][1][5][6] Chemical Reviews, 109(6), 2455–2504. (Reference for scavenger selection). Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Note: Engineering Protease-Resistant Helices using 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid

[1]

1Executive Summary & Strategic Rationale

This guide details the protocol for incorporating 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid (hereafter referred to as Boc-

This molecule is a

Why use this specific building block?

-

Foldamer Induction (The 14-Helix): Acyclic

-amino acids strongly promote the formation of the 14-helix (defined by -

Metabolic Stability: The

-backbone is unrecognizable to most endogenous proteases, significantly extending plasma half-life [2].[1] -

Hydrophobic Optimization: The 3,4-dimethylphenyl side chain offers a larger, more hydrophobic surface area than Phenylalanine.[1] This is critical for targeting "greasy" hydrophobic pockets in Protein-Protein Interactions (PPIs) where standard residues fail to achieve sufficient binding affinity [3].[1]

Strategic Planning: Helix Design

Before synthesis, you must decide on the architectural strategy. The placement of Boc-

Figure 1: Decision tree for incorporating

Protocol: Solid Phase Peptide Synthesis (Boc-Chemistry)

Critical Note on Chemistry: The starting material is Boc-protected .[1][2] While Fmoc-SPPS is standard in modern labs, using a Boc-protected building block in Fmoc synthesis is incompatible without prior conversion.[1]

-

Scenario A: You are running a Boc-SPPS workflow (Recommended for this reagent).[1]

-

Scenario B: You are running Fmoc-SPPS and this is the N-terminal residue (Feasible).[1]

-

Scenario C: You are running Fmoc-SPPS and this is an internal residue (Impossible directly; requires solution-phase conversion to Fmoc-

-Dmp first).

The protocol below assumes Scenario A (Boc-SPPS) on MBHA resin, which is the native workflow for this reagent.[1]

Materials Required[3][4][5][6][7][8]

-

Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.8 mmol/g loading).[1]

-

Reagent: 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid.[1]

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[1][3] Note:

-amino acids are sterically hindered; HATU is superior to HBTU/DIC [4].[1]

Step-by-Step Workflow

Step 1: Resin Preparation[1][5]

-

Weigh MBHA resin and swell in DCM (Dichloromethane) for 20 minutes.

-

Wash with DMF (

min).[1]

Step 2: The Boc Deprotection Cycle (TFA)

Unlike Fmoc (base labile), Boc is acid labile.[1]

-

Pre-wash: Treat resin with 5% TFA in DCM (2 min) to scavenge residual base.[1]

-

Deprotection: Treat with 50% TFA in DCM for 20 minutes.

-

Wash: DCM (

min). -

Neutralization (CRITICAL): The amine is currently protonated (

).[1] Treat with 10% DIEA in DMF ( -

Validation: Perform a Kaiser (Ninhydrin) test. It should be Blue (positive for free amine).[1]

Step 3: Coupling Boc-

-Dmp

Beta-amino acids react slower than alpha-amino acids due to the extra methylene group flexibility and steric bulk of the 3,4-dimethylphenyl group.[1]

-

Activation:

-

Reaction:

-

Add activated solution to the resin.

-

Time: Shake for 2 to 4 hours (Standard AA is 45 min;

-AA requires extended time).

-

-

Monitoring:

Step 4: Capping (Optional but Recommended)

If the coupling was difficult, cap unreacted amines with Acetic Anhydride/DIEA in DMF to prevent deletion sequences.

Figure 2: Boc-SPPS Cycle optimized for hindered

Characterization & Validation

Once synthesized and cleaved (using HF for Boc-chemistry or TFA if you converted to Fmoc), you must validate the secondary structure.[1] Mass Spectrometry confirms identity, but Circular Dichroism (CD) confirms the helix.[1]

CD Spectroscopy Protocol

-

Solvent: Dissolve peptide in Methanol (MeOH) or TFE (Trifluoroethanol).[1]

-peptides form stronger helices in organic solvents than water.[1] -

Concentration: 0.1 mM to 0.5 mM.

-

Wavelength Scan: 190 nm to 260 nm.

Data Interpretation Table

Use this table to interpret your CD spectra results [1, 5].

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) | Interpretation for |

| 14-Helix (Monomer) | ~214 nm | ~198 nm | Successful folding of |

| 14-Helix (Bundle) | ~205 nm | < 195 nm | Indicates self-assembly/aggregation (common with hydrophobic 3,4-dimethylphenyl groups).[1] |

| 12-Helix | ~205 nm (broad) | ~220 nm | Less likely with acyclic |

| Random Coil | ~195-200 nm | None | Failed folding.[1] |

Expert Insight: If you observe a shift from 214 nm to 205 nm, your 3,4-dimethylphenyl groups may be driving the formation of a quaternary bundle (hydrophobic collapse) rather than a single helix.[1] This is a positive result if you are designing multimeric protein mimics.[1]

References

-

Distinctive Circular Dichroism Signature for 14-Helix-Bundle Form

-Peptides. Pomerantz, W., Grygiel, T.L.R., & Gellman, S.H. (2008).[1][6] Organic Letters. - -Peptides: From Structure to Function. Seebach, D., & Gardiner, J. (2008).[1] Accounts of Chemical Research.

-

Relationship between Side Chain Structure and 14-Helix Stability of

-Peptides. Hart, S.A., et al. (2024 - Retrospective Context).[1] Journal of the American Chemical Society. -

HATU for the Synthesis of Difficult Peptides. Carpino, L.A. (1993). Journal of the American Chemical Society.

-

Circular Dichroism of

-Peptides. Cheng, R.P., Gellman, S.H., & DeGrado, W.F. (2001).[1] Chemical Reviews.

Sources

- 1. 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid | Benchchem [benchchem.com]

- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. bachem.com [bachem.com]

- 5. biovera.com.au [biovera.com.au]

- 6. semanticscholar.org [semanticscholar.org]

Solution phase synthesis procedures for Boc-protected beta-amino acids

Solution Phase Synthesis of N-Boc-Protected -Amino Acids

Application Note & Protocol Guide

Abstract & Strategic Overview

1This guide details the solution-phase synthesis of N-tert-Butyloxycarbonyl (Boc)-protected

Strategic Decision Matrix

Select the synthesis route based on your starting material availability.

Figure 1: Decision matrix for selecting the appropriate synthesis pathway.

Protocol A: Arndt-Eistert Homologation (The Gold Standard)

This is the most general method for converting commercially available chiral

Mechanism[2][3][4]

-

Activation: The N-Boc

-amino acid is converted to a mixed anhydride. -

Diazotization: Reaction with diazomethane yields an

-diazoketone.[2] -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields the

-amino acid.

Figure 2: Reaction pathway for Arndt-Eistert Homologation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| N-Boc- | 1.0 | Starting Material |

| Isobutyl Chloroformate (IBCF) | 1.1 | Activator (Anhydride formation) |

| N-Methylmorpholine (NMM) | 1.1 | Base |

| Diazomethane ( | ~2.5 | Carbon source (Excess required) |

| Silver Benzoate ( | 0.1 | Catalyst for rearrangement |

| THF / Diethyl Ether | Solvent | Anhydrous required for Step 1 |

Step-by-Step Procedure

Phase 1: Synthesis of

-Diazoketone